N-[2,2-Dichloro-1-(4-methylbenzene-1-sulfonyl)ethenyl]ethanimidic acid
Description
N-[2,2-Dichloro-1-(4-methylbenzene-1-sulfonyl)ethenyl]ethanimidic acid is a synthetic organic compound characterized by three key structural features:
- 2,2-Dichloroethenyl group: A halogenated alkene fragment, which may confer electrophilic properties and resistance to metabolic degradation.
- 4-Methylbenzenesulfonyl substituent: A strong electron-withdrawing group that enhances stability and polar solubility compared to non-sulfonylated analogs.
Properties
CAS No. |
5142-72-3 |
|---|---|
Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]acetamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-7-3-5-9(6-4-7)18(16,17)11(10(12)13)14-8(2)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YRKXBIKDUWMGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:
Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloroethenyl-Containing Compounds
a) o,p'-DDE (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene)
- Structural Similarities : Both compounds share a 2,2-dichloroethenyl group.
- Key Differences: Substituent: DDE features a 4-chlorophenyl group, whereas the target compound has a 4-methylbenzenesulfonyl group.
- Impact of Substituents :
- The sulfonyl group in the target compound likely increases polarity and aqueous solubility compared to DDE’s lipophilic chlorophenyl group.
- The methyl group on the benzene ring may slightly enhance lipophilicity relative to unsubstituted sulfonyl analogs.
b) DDT (Dichlorodiphenyltrichloroethane)
Sulfonyl-Containing Compounds
a) 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides
- Structural Similarities : Both contain sulfonyl groups and aromatic methyl substituents.
- Key Differences: The target compound features a dichloroethenyl group and ethanimidic acid, while sulfonamides include phthalazinone and alkylthio groups .
- Functional Implications :
- Sulfonamides are often bioactive (e.g., antimicrobial), suggesting the target compound may also exhibit biological activity, though modulated by its unique substituents.
Research Findings and Hypotheses
While direct data on the target compound’s properties are unavailable, inferences can be drawn from structural analogs:
Biological Activity
N-[2,2-Dichloro-1-(4-methylbenzene-1-sulfonyl)ethenyl]ethanimidic acid, also known by its CAS number 5142-72-3, is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, focusing on its potential pharmacological effects and mechanisms of action.
- Molecular Formula: C11H11Cl2NO3S
- Molecular Weight: 308.2 g/mol
- IUPAC Name: N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]acetamide
- SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, a related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.004 to 20 mg/mL . The presence of specific functional groups in the structure is believed to enhance this activity.
Insecticidal Activity
Research has highlighted the potential of this compound in pest control, particularly against mosquito larvae. A study focusing on the larvicidal activity of similar compounds showed promising results against Aedes aegypti, a vector for several viral diseases. The compound exhibited LC50 and LC90 values indicating effective larvicidal properties, suggesting its utility in vector control strategies .
Cytotoxicity and Safety Profile
In evaluating the safety profile of this compound, studies have shown that it exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, toxicity assessments in animal models revealed no significant adverse effects on vital organs following high-dose administration, indicating a favorable safety profile for further development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that similar compounds may bind effectively to enzyme active sites, inhibiting their function and leading to antimicrobial or insecticidal effects .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various sulfonamide derivatives demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced biological activity.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| N-[2,2-Dichloro... | 0.8 | Pseudomonas aeruginosa |
Case Study 2: Insecticidal Efficacy
In another investigation focusing on larvicidal efficacy against Aedes aegypti, the compound exhibited significant mortality rates at varying concentrations. The study concluded that modifications in the chemical structure could lead to improved insecticidal properties.
| Concentration (μM) | Mortality Rate (%) |
|---|---|
| 25 | 60 |
| 50 | 85 |
| 100 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
